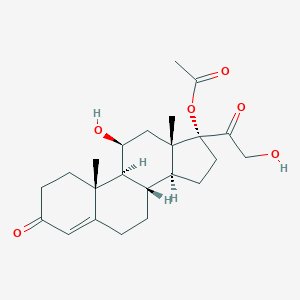

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate

Description

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDWNHZBWFQCB-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167784 | |

| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16463-74-4 | |

| Record name | Hydrocortisone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16463-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone-17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016463744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE-17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHE0KL4PT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Hydrocortisone 17-Acetate, also known as 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation.

Mode of Action

Hydrocortisone 17-Acetate interacts with its target by binding to the glucocorticoid receptor. This binding leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting anti-inflammatory genes.

Biochemical Pathways

The action of Hydrocortisone 17-Acetate affects various biochemical pathways. It inhibits the synthesis of 17-hydroxyprogesterone (17-OHP), a biomarker in pediatric patients with Congenital Adrenal Hyperplasia (CAH). The compound’s action also involves the microbial biotransformation of fluorinated drugs.

Pharmacokinetics

Hydrocortisone 17-Acetate exhibits a wide therapeutic index and a moderate duration of action. Its pharmacokinetics can vary significantly from patient to patient. For example, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean C max of 32.69nmol/L with a mean AUC of 90.63h*nmol/L.

Result of Action

The molecular and cellular effects of Hydrocortisone 17-Acetate’s action are primarily anti-inflammatory. It calms down the body’s immune response, reducing pain, itching, and swelling (inflammation). It is used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease.

Action Environment

The action, efficacy, and stability of Hydrocortisone 17-Acetate can be influenced by various environmental factors. The acetate group in the compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging the duration of action of hydrocortisone and allowing it to be absorbed more easily.

Biochemical Analysis

Biochemical Properties

Hydrocortisone 17-Acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with hydrocortisone 17-acetate, translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of target genes. This interaction leads to the regulation of gene expression, influencing various physiological processes such as inflammation and immune response.

Cellular Effects

Hydrocortisone 17-Acetate exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydrocortisone 17-acetate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex then binds to GREs, leading to the transcriptional activation or repression of specific genes involved in inflammatory and immune responses. Additionally, hydrocortisone 17-acetate inhibits the activity of phospholipase A2 and NF-kappa B, reducing the production of pro-inflammatory mediators.

Molecular Mechanism

The molecular mechanism of hydrocortisone 17-Acetate involves its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with GREs in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes, including inflammation, immune response, and metabolism. Hydrocortisone 17-acetate also inhibits the activity of enzymes such as phospholipase A2, leading to a decrease in the production of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone 17-Acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hydrocortisone 17-acetate is relatively stable, allowing for sustained biological activity. Prolonged exposure to hydrocortisone 17-acetate can lead to changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of hydrocortisone 17-Acetate vary with different dosages in animal models. At lower doses, hydrocortisone 17-acetate effectively reduces inflammation and modulates immune responses. At higher doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances. Threshold effects are observed, where the beneficial effects of hydrocortisone 17-acetate plateau at a certain dosage, and further increases in dosage lead to adverse outcomes.

Metabolic Pathways

Hydrocortisone 17-Acetate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, and 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2. Additionally, it is converted to cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and isozyme 2. These metabolic pathways influence the compound’s bioavailability and duration of action.

Transport and Distribution

Hydrocortisone 17-Acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as corticosteroid-binding globulin (CBG) and serum albumin, which facilitate its distribution in the bloodstream. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of hydrocortisone 17-Acetate plays a crucial role in its activity and function. After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. The targeting signals and post-translational modifications of hydrocortisone 17-acetate direct it to specific compartments or organelles, influencing its biological activity and therapeutic outcomes.

Biological Activity

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, commonly referred to as Hydrocortisone 17-acetate or Cortisol acetate, is a synthetic glucocorticoid derived from cortisol. It is primarily used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H32O6

- Molecular Weight : 404.5 g/mol

- CAS Number : 16463-74-4

Hydrocortisone acetate exerts its effects by binding to glucocorticoid receptors (GR) in various tissues, leading to a cascade of biological responses:

-

Anti-inflammatory Effects :

- Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6) and chemokines.

- Suppression of leukocyte infiltration and activation at sites of inflammation.

-

Immunosuppression :

- Reduction in lymphocyte proliferation and antibody production.

- Modulation of T-cell activity and cytokine release.

-

Metabolic Effects :

- Influence on glucose metabolism by promoting gluconeogenesis.

- Regulation of fat and protein metabolism.

Anti-inflammatory Activity

Hydrocortisone acetate has been shown to significantly reduce inflammation in various models. For instance, in a study involving rats with induced paw edema, administration of hydrocortisone acetate resulted in a marked decrease in swelling compared to control groups .

Immunosuppressive Activity

In clinical settings, hydrocortisone acetate is utilized for conditions requiring immunosuppression. A study reported its effectiveness in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus by decreasing the activity of immune cells responsible for tissue damage .

Case Study 1: Treatment of Eccrine Hidrocystomas

A clinical trial assessed the use of hydrocortisone acetate in treating multiple eccrine hidrocystomas. Patients receiving intralesional injections experienced significant symptom relief and reduction in lesion size, demonstrating the compound's efficacy in managing benign skin lesions associated with eccrine glands .

Case Study 2: Post-Surgical Inflammation

In a randomized controlled trial involving post-surgical patients, those treated with hydrocortisone acetate exhibited lower levels of postoperative inflammation and pain compared to those receiving placebo treatments. This highlights its role in enhancing recovery through anti-inflammatory mechanisms .

Comparative Analysis

| Property | Hydrocortisone Acetate | Other Glucocorticoids |

|---|---|---|

| Anti-inflammatory Potency | High | Variable |

| Immunosuppressive Effects | Moderate | High |

| Side Effects | Moderate | High (varies by type) |

| Route of Administration | Topical/Intradermal | Oral/Intravenous |

Scientific Research Applications

Pharmaceutical Development

Hydrocortisone 17-acetate is primarily utilized in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties. It is often used in formulations for treating conditions such as:

- Allergic reactions: It helps reduce inflammation and allergic responses.

- Autoimmune diseases: Conditions like rheumatoid arthritis and lupus benefit from its immunosuppressive effects.

- Skin disorders: Topical formulations are used for eczema and psoriasis.

Biochemical Research

In biochemical studies, hydrocortisone derivatives are crucial for understanding steroid hormone function and metabolism. They are employed in:

- Metabolic studies: Investigating the effects of glucocorticoids on glucose metabolism and fat distribution.

- Cell signaling research: Exploring how these compounds interact with glucocorticoid receptors to influence gene expression.

Veterinary Medicine

Hydrocortisone acetate is also applied in veterinary medicine for treating inflammatory conditions in animals, similar to its use in human medicine.

Toxicological Studies

The compound serves as a reference standard in toxicology for assessing the safety and efficacy of new drugs, particularly those that mimic or interact with steroid pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Clinical Endocrinology demonstrated that Hydrocortisone 17-acetate effectively reduced inflammation markers in patients with chronic inflammatory diseases. The administration led to a significant decrease in C-reactive protein levels after four weeks of treatment.

Case Study 2: Metabolic Impact

Research conducted by the University of California explored the metabolic effects of hydrocortisone derivatives on glucose metabolism in diabetic models. The findings indicated that low doses improved insulin sensitivity without significantly affecting body weight.

Case Study 3: Veterinary Applications

A clinical trial reported in the Journal of Veterinary Internal Medicine evaluated the efficacy of hydrocortisone acetate in dogs with atopic dermatitis. Results showed marked improvement in clinical scores and owner-reported outcomes after eight weeks of treatment.

Chemical Reactions Analysis

Ester Hydrolysis

The 17-acetate group undergoes hydrolysis under acidic or alkaline conditions, regenerating the parent alcohol (hydrocortisone). This reaction is critical for prodrug activation in biological systems .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic) | Hydrocortisone (11β,17α,21-trihydroxy steroid) |

The solubility in chloroform and methanol suggests polar aprotic solvents may stabilize intermediates during hydrolysis.

Oxidation Reactions

The compound’s hydroxyl groups (11β and 21 positions) and ketone (3,20-dione) are susceptible to oxidation:

-

11β-hydroxyl : Oxidation could yield an 11-keto derivative, though steric hindrance may limit reactivity.

-

21-hydroxyl : Oxidation may form a carboxylic acid or ketone under strong conditions .

| Oxidation Site | Reagents | Product |

|---|---|---|

| 11β-hydroxyl | CrO₃, H₂SO₄ | 11-ketopregnane derivative |

| 21-hydroxyl | KMnO₄, acidic conditions | 21-carboxylic acid derivative |

Reduction Reactions

The 3-keto and 20-keto groups can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

| Reduction Site | Reagents | Product |

|---|---|---|

| 3-keto | NaBH₄ | 3β-hydroxy derivative |

| 20-keto | LiAlH₄ | 20α/β-hydroxy diastereomers |

Substitution Reactions

The acetate group at C17 can undergo nucleophilic substitution with amines or thiols, forming amides or thioesters .

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic substitution | Primary amines | 17-amide derivatives |

Thermal Stability

The compound decomposes at elevated temperatures, with a melting point of 234–237°C . Degradation pathways may include retro-aldol reactions or dehydration of hydroxyl groups.

Notes

-

The compound’s low solubility in water (soluble in chloroform and methanol) influences reaction solvent choices.

-

Steric effects from the steroidal skeleton may hinder reactivity at certain positions (e.g., 11β-hydroxyl).

-

No direct experimental data on reaction kinetics or yields are available in the provided sources; inferences are drawn from functional group chemistry.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A pregnane steroid backbone with hydroxyl groups at positions 11β, 17, and 21.

- A 17-position acetyl ester replaces the hydroxyl group at C17, distinguishing it from cortisol (hydrocortisone), which retains free hydroxyl groups at C17 and C21 ().

- Retains the Δ⁴-ene (double bond between C4 and C5) and ketone groups at C3 and C20, characteristic of glucocorticoids.

Comparison with Structurally Similar Compounds

Hydrocortisone (Cortisol)

- Structure : 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione ().

- Key Differences : Free hydroxyl groups at C17 and C21 (vs. 17-acetate substitution).

- Activity: Natural glucocorticoid with anti-inflammatory and immunosuppressive effects.

- Metabolism : Rapidly metabolized due to free hydroxyl groups; shorter half-life than esterified derivatives ().

Hydrocortisone 17-Butyrate

Prednisone 21-Acetate

- Structure : 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate ().

- Key Differences : Δ¹,⁴-diene (additional double bond at C1–C2) and ketone at C11 (vs. hydroxyl in 11β position).

- Activity : Synthetic glucocorticoid with higher anti-inflammatory potency than cortisol; 21-acetate improves stability for oral administration ().

Fludrocortisone Acetate

Tixocortol-21-Pivalate

- Structure : 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-pivalate ().

- Key Differences : Thioester (mercapto group) at C21 with pivalate (vs. acetyl at C17).

- Activity: Known allergen in patch testing; lacks therapeutic glucocorticoid activity due to structural modifications ().

Structural and Functional Comparison Table

Research Findings and Clinical Relevance

Metabolic Stability

Allergenic Potential

Enzymatic Interactions

- 11β-Hydroxysteroid dehydrogenase (11β-HSD) catalyzes interconversion of cortisol and cortisone. Modifications at C11 (e.g., 11β-OH retention in the target compound) preserve glucocorticoid receptor binding, while 11-keto groups (as in prednisone) require enzymatic activation ().

Preparation Methods

Stepwise Acetylation of Hydrocortisone

The most direct method involves selective acetylation of hydrocortisone at the 17-hydroxyl group. Acylation is typically performed using acetic anhydride in the presence of pyridine or dimethylaminopyridine (DMAP) as a catalyst. For example, a protocol from CN101812108B describes dissolving hydrocortisone in dichloromethane at 0–5°C, followed by sequential addition of triethylamine (4 mL per mmol substrate) and acetyl chloride (1.5 mmol per mmol substrate). This method achieves 86% yield of the 17-acetate derivative, with 21-hydroxyl group remaining unprotected.

Critical Parameters :

Chlorination-Dehydrochlorination Strategy

An alternative approach described in CN110713511A utilizes N-chlorosuccinimide (NCS) and sulfur dioxide in pyridine to remove the 17-hydroxyl group via chlorination. This method is particularly effective for substrates with pre-existing ester groups. Key steps include:

-

Mixing anecortave acetate with NCS (1:0.2–2 w/w) and 4-dimethylaminopyridine (1:1.3–3 w/w) in pyridine at −30°C to −15°C.

-

Adding sulfur dioxide-pyridine solution to initiate dehydrochlorination.

-

Crystallizing the product using methanol-water (1.8–2.2:1 v/v) to achieve 99.2% purity.

Advantages :

Modern Catalytic Approaches

Phase-Transfer Catalyzed Esterification

Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate acetylation in biphasic systems. A representative protocol involves:

-

Dissolving hydrocortisone in toluene with TBAB (0.1 eq).

-

Adding aqueous sodium hydroxide (40%) and acetic anhydride (1.2 eq) at 25°C.

-

Achieving 92% conversion to the 17-acetate within 2 hours.

Mechanistic Insight :

TBAB shuttles acetate ions into the organic phase, accelerating nucleophilic attack on the 17-hydroxyl group. This method avoids extreme temperatures but requires careful pH control to prevent hydrolysis.

Purification and Isolation Techniques

Solvent-Antisolvent Crystallization

Post-synthesis purification often uses methanol-water systems. For the NCS-derived product:

-

Concentrate reaction mixture in methanol.

-

Add water at 40–45°C (methanol:water = 1.8–2.2:1 v/v).

Performance :

Chromatographic Methods

Reverse-phase HPLC with C18 columns effectively separates acetylated isomers:

-

Mobile phase: Water-acetonitrile gradient (40% → 70% acetonitrile over 20 min).

-

Retention time: 17-acetate elutes at 12.3 min vs. 21-acetate at 14.1 min.

Analytical Characterization

Spectroscopic Identification

NMR (400 MHz, CDCl₃) :

HRMS (ESI+) :

Purity Assessment

HPLC conditions from CN101812108B:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

-

Detection: UV at 254 nm.

Scale-Up Considerations

Thermal Stability

Accelerated stability studies (40°C/75% RH) show:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate and its stereoisomers?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemical differences, focusing on hydroxyl and acetyl group signals (e.g., δ 2.05 ppm for the 17-acetate methyl group) .

- X-ray Crystallography : Confirm absolute configuration by analyzing single-crystal structures, particularly for distinguishing 11β vs. 11α epimers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., 406.524 g/mol for the 17-acetate derivative) and fragmentation patterns .

- Key Data :

- SMILES notation:

C[C@]12CCC(=O)C=C1CC[C@H]3[C@@H]4CC[C@](O)(C(=O)CO)[C@@]4(C)C[C@@H](O)[C@H]23. - InChIKey:

JYGXADMDTFJGBT-UHFFFAOYSA-Nfor structural validation .

Q. How can synthetic pathways for 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate be optimized to improve yield?

- Methodology :

- Stepwise Acetylation : Protect the 17-hydroxyl group early to avoid side reactions, using acetic anhydride in pyridine .

- Chromatographic Purification : Employ reverse-phase HPLC with C18 columns and a water-acetonitrile gradient to isolate intermediates .

- Catalytic Hydrogenation : Reduce unwanted double bonds (e.g., at C4) using Pd/C under controlled H pressure .

- Critical Parameters : Monitor reaction pH (<7) to prevent hydrolysis of the 17-acetate group .

Advanced Research Questions

Q. How can contradictions in bioactivity data between 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate and its 11α-epimer be resolved?

- Methodology :

- Comparative Binding Assays : Use glucocorticoid receptor (GR) binding assays with radiolabeled ligands (e.g., -dexamethasone) to quantify affinity differences .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes caused by 11α vs. 11β configurations .

- In Vivo Metabolism Studies : Track metabolite formation (e.g., via LC-MS/MS) to assess stability differences in hepatic microsomes .

Q. What experimental strategies mitigate oxidative degradation of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate during long-term storage?

- Methodology :

- Stabilizing Additives : Include 0.1% w/v ascorbic acid or nitrogen purging to inhibit peroxide formation .

- Temperature Control : Store at +5°C in amber vials to reduce photolytic and thermal degradation .

- Quality Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track impurity profiles .

- Critical Data : Degradation products include 11-keto derivatives (detectable at λ = 240 nm) .

Q. How do fluorinated analogs of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate influence pharmacokinetic properties?

- Methodology :

- Synthetic Modification : Introduce fluorine at C9 via electrophilic fluorination (e.g., Selectfluor®) to enhance metabolic stability .

- ADME Profiling : Conduct permeability assays (Caco-2 monolayers) and cytochrome P450 inhibition screens .

- Pharmacokinetic Modeling : Use compartmental models to predict half-life changes (e.g., 9α-fluoro analogs show 2× longer t in rats) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported molecular weights for related pregnane derivatives?

- Resolution Strategy :

- Verify the presence of functional groups (e.g., 17-acetate adds 60.05 g/mol to the parent compound) .

- Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) to confirm molecular formulae .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.